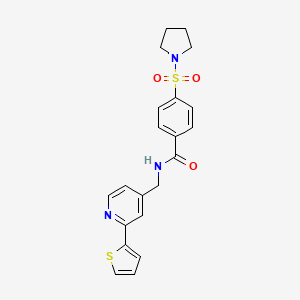

4-(pyrrolidin-1-ylsulfonyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide

Description

The compound 4-(pyrrolidin-1-ylsulfonyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide features a benzamide core substituted with a pyrrolidine sulfonyl group at the 4-position and a 2-(thiophen-2-yl)pyridin-4-ylmethyl moiety at the amide nitrogen.

Properties

IUPAC Name |

4-pyrrolidin-1-ylsulfonyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3S2/c25-21(23-15-16-9-10-22-19(14-16)20-4-3-13-28-20)17-5-7-18(8-6-17)29(26,27)24-11-1-2-12-24/h3-10,13-14H,1-2,11-12,15H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSQGNKLXKJYSAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC(=NC=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyrrolidin-1-ylsulfonyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide typically involves multiple steps, starting from readily available starting materials. The process often includes:

Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Sulfonyl Group: Sulfonylation reactions are employed to introduce the sulfonyl group onto the pyrrolidine ring.

Coupling with Benzamide: The final step involves coupling the sulfonylated pyrrolidine with a benzamide derivative, often using coupling reagents like EDCI or DCC under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(pyrrolidin-1-ylsulfonyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 4-(pyrrolidin-1-ylsulfonyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide typically involves multi-step reactions starting from commercially available precursors. The synthetic route often includes:

- Formation of the pyrrolidine sulfonamide.

- Coupling reactions to attach the thiophene and pyridine moieties.

This synthetic flexibility allows for the development of various derivatives that may enhance biological activity or selectivity towards specific targets.

Case Study 1: Cancer Cell Line Studies

In a study evaluating the efficacy of this compound on various cancer cell lines, it was found to significantly inhibit cell growth in breast cancer (MCF7) and prostate cancer (PC3) models. The mechanism was attributed to the inhibition of STAT3-mediated transcriptional activity, leading to decreased expression of anti-apoptotic genes .

Case Study 2: Neuroprotection

Another investigation explored the neuroprotective effects of related compounds on neuronal cell lines subjected to oxidative stress. Results indicated that these compounds could significantly reduce cell death and preserve mitochondrial function, highlighting a potential therapeutic avenue for neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 4-(pyrrolidin-1-ylsulfonyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

N-(4-(2-Aminocyclopropyl)phenyl)-4-(thiophen-2-yl)benzamide hydrochloride (4a)

- Structure: Benzamide core with a thiophen-2-yl group at the 4-position and an aminocyclopropylphenyl group at the amide nitrogen.

- Biological Activity : Demonstrated anti-LSD1 activity, with reported melting points, yields, and spectral data (e.g., 1H NMR, 13C NMR) .

- Key Difference: The presence of a cationic aminocyclopropyl group and hydrochloride salt enhances solubility but may alter pharmacokinetics compared to the target compound’s neutral pyrrolidine sulfonyl group.

N-(2-amino-5-(thiophen-2-yl)phenyl)-4-((6-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-ylamino)hexanamido)methyl)benzamide (224a)

- Structure : Benzamide with a thiophen-2-yl-substituted aniline and a complex dioxopiperidin-isoindolinyl side chain.

- Synthesis : Yielded 43 mg (11%) with 92.47% HPLC purity, highlighting challenges in synthesizing bulky substituents .

- Relevance : The thiophene moiety and benzamide core align with the target compound, but the extended side chain suggests HDAC modulation rather than kinase inhibition.

4-Methyl-N-[4-(thiophen-2-yl)pyrimidin-2-yl]benzamide (CAS 439112-20-6)

- Structure : Benzamide linked to a pyrimidinyl-thiophene group.

- Physicochemical Properties : Molecular weight 295.36 (C16H13N3OS), smaller than the target compound due to the absence of a sulfonyl group .

- Functional Insight : The pyrimidine-thiophene hybrid may enhance π-π stacking in target binding, a feature absent in the target compound’s pyridylmethyl group.

Biological Activity

The compound 4-(pyrrolidin-1-ylsulfonyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications based on diverse research findings.

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidine Ring : Cyclization reactions are employed to create the pyrrolidine structure.

- Sulfonylation : The introduction of the sulfonyl group is achieved through sulfonylation reactions.

- Coupling with Benzamide : The final product is formed by coupling the sulfonylated pyrrolidine with a benzamide derivative using coupling reagents like EDCI or DCC under mild conditions.

Chemical Structure :

- Molecular Formula : C₁₆H₁₈N₂O₃S

- Molecular Weight : 342.45 g/mol

- CAS Number : 1448064-85-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may function as an inhibitor or modulator, impacting various biological pathways:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby altering substrate access or enzyme conformation.

- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing signaling pathways critical for cellular responses.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

Antitumor Activity

Studies have shown that derivatives similar to this compound demonstrate significant antitumor effects against various cancer cell lines, including breast and lung cancers. The mechanism is believed to involve the inhibition of key signaling pathways associated with tumor growth and proliferation .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It appears to reduce inflammatory responses by modulating cytokine production and inhibiting pathways involved in inflammation, such as NF-kB signaling .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness is likely due to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic processes within the bacteria .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Antitumor Studies :

-

Anti-inflammatory Studies :

- Research highlighted that pyrrolidine-based compounds reduced TNF-alpha levels in vitro, indicating potential use in treating inflammatory diseases.

- Antimicrobial Studies :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(Pyrrolidin-1-ylsulfonyl)benzamide | Lacks thiophene and pyridine groups | Lower antitumor activity |

| N-(2-(Thiophen-2-yl)pyridin-4-yl)methyl)benzamide | No sulfonyl group | Different pharmacological profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.